molecular formula C10H7N5O B15138386 Ori-trn-002

Ori-trn-002

Cat. No.: B15138386
M. Wt: 213.20 g/mol
InChI Key: JAMWMTHNXRNHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ORI-TRN-002 is a novel aquaporin-4 (AQP4) inhibitor developed through advanced computational methods, including density functional theory (DFT) calculations and COSMOsim-3D virtual screening of Origenis’ proprietary compound library . AQP4, a water channel protein highly expressed in astrocytes, plays a critical role in cerebral edema, making it a therapeutic target for conditions such as traumatic brain injury and stroke. This compound was identified as an electronic homologue of TGN-020, a known AQP4 inhibitor, but features a distinct hydrogen bonding pattern and a thermodynamically stable tautomer that enhances its binding affinity and solubility .

Key pharmacological properties of this compound include:

  • IC50: 2.9 ± 0.6 µM against rat AQP4 in Xenopus laevis oocytes, comparable to TGN-020 .
  • Solubility: Superior to TGN-020 and AER-270, eliminating the need for a prodrug formulation .
  • Protein Binding: Low plasma protein binding (human plasma protein binding: <50%) and high unbound fractions in liver and hepatocytes, enhancing tissue distribution .
  • Acute Efficacy: Rapid inhibition of AQP4-mediated water permeability within 10 minutes of application .

Properties

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

6-pyridin-3-yl-1,5-dihydropyrazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H7N5O/c16-10-7-5-12-15-9(7)13-8(14-10)6-2-1-3-11-4-6/h1-5H,(H2,12,13,14,15,16)

InChI Key

JAMWMTHNXRNHKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=NN3)C(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of ORI-TRN-002 involves extensive density-functional theory (DFT) calculations to identify a thermodynamically stable tautomer of the AQP4-specific inhibitor TGN-020. This novel form, featuring a distinct hydrogen-bonding pattern, served as a template for a COSMOsim-3D-based virtual screen of proprietary compounds from Origenis™. The screening identified this compound, an electronic homologue of TGN-020, demonstrating high solubility and low protein binding .

Chemical Reactions Analysis

ORI-TRN-002 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ORI-TRN-002 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying AQP4 inhibition and its effects on water permeability.

    Biology: Investigated for its role in modulating water transport in cells, particularly in the brain.

    Medicine: Explored as a potential therapeutic agent for treating cerebral edema and other conditions involving abnormal fluid accumulation.

Mechanism of Action

ORI-TRN-002 exerts its effects by acutely blocking AQP4, thereby reducing water permeability in cells. This inhibition helps prevent the formation of cerebral edema by limiting the excessive accumulation of fluid in the brain. The molecular targets and pathways involved include the specific binding of this compound to AQP4, leading to its functional inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Compound Key Structural Features Mechanism of AQP4 Inhibition
ORI-TRN-002 Electronic homologue of TGN-020; distinct hydrogen bond donor/acceptor spatial arrangement Blocks AQP4 via high-affinity interactions involving hydrogen bonds, electrostatic forces, and desolvation energy .
TGN-020 Aminothiadiazole scaffold; multiple tautomers with variable stability Inhibits AQP4 via steric hindrance and hydrogen bonding but suffers from inconsistent cellular efficacy .
AER-270 Phosphate ester prodrug; requires conversion to active form Moderate AQP4 inhibition (~20% in human models) with poor solubility, necessitating prodrug (AER-271) .

Pharmacokinetic and Pharmacodynamic Profiles

Property This compound TGN-020 AER-270/AER-271
IC50 (AQP4) 2.9 ± 0.6 µM ~3 µM (similar to this compound) 20% inhibition in humans
logD (pH 7.4) 1.2 1.5 2.8 (AER-270)
Human Plasma Protein Binding 48% 65% 85% (AER-270)
Solubility High (no prodrug required) Moderate (requires formulation) Low (requires prodrug AER-271)
Acute Inhibition Yes (10-minute onset) Yes (60-minute pretreatment) Partial efficacy in vivo

Advantages Over Competitors

  • vs. TGN-020 : this compound retains comparable inhibitory potency but resolves TGN-020’s solubility limitations and inconsistent cellular activity through its stabilized tautomeric form .
  • vs. AER-270/AER-271 : Eliminates the need for a prodrug, achieving higher free fractions in tissues and faster onset of action .
  • Energetic Stability : Lower conformational energy than TGN-020, reducing off-target interactions .

Limitations and Challenges

  • In Vivo Data: While effective in Xenopus oocytes and computational models, in vivo efficacy in mammalian systems remains to be validated .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.